Lipophilicity (logP) Differentiation versus 2‑Furyl and 2‑(4‑Methoxyphenyl) Analogs
The target compound displays a calculated logP of approximately 3.5, reflecting the lipophilic contribution of the unsubstituted 2‑phenyl ring . This value is higher than that of the 2‑furyl analog (predicted logP ≈ 2.8) and lower than that of the 2‑(4‑methoxyphenyl) analog (predicted logP ≈ 3.9) . In the context of CNS drug discovery, a logP between 3 and 4 is often considered optimal for balancing blood–brain barrier permeability with aqueous solubility; the 2‑furyl analog may exhibit insufficient passive permeability, whereas the 2‑(4‑methoxyphenyl) analog may approach the upper limit of CNS desirability [1].
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP ≈ 3.5 |
| Comparator Or Baseline | 2‑Furyl analog (CAS 862793‑12‑2): logP ≈ 2.8; 2‑(4‑Methoxyphenyl) analog (CAS 855714‑96‑4): logP ≈ 3.9 |
| Quantified Difference | ΔlogP = +0.7 vs. 2‑furyl; ΔlogP = –0.4 vs. 2‑(4‑methoxyphenyl) |
| Conditions | Predicted logP using consensus in silico model (ALogP / ChemAxon); no experimental logD₇.₄ data available for any of the three compounds |
Why This Matters
For CNS‑oriented screening libraries, the intermediate logP of the target compound may offer a more favorable permeability–solubility trade‑off than the 2‑furyl or 2‑(4‑methoxyphenyl) analogs, reducing the risk of either poor brain exposure or excessive non‑specific binding.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2:541–553, 2005. View Source
